![molecular formula C31H25Cl2NO5 B13649751 N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine](/img/structure/B13649751.png)
N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine
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Overview
Description
N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine: is a synthetic compound used primarily in the field of peptide synthesis. It is a derivative of tyrosine, an amino acid, and is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 2,6-dichlorobenzyl group. This compound is valuable in the synthesis of peptides due to its stability and reactivity under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine typically involves the protection of the amino group of tyrosine with the Fmoc groupThe reaction conditions often include the use of bases such as sodium hydroxide or potassium carbonate and solvents like dimethylformamide or dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group.
Substitution: The 2,6-dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like piperidine or hydrazine.
Substitution: Reagents such as sodium hydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include deprotected tyrosine derivatives, oxidized tyrosine derivatives, and substituted tyrosine derivatives .
Scientific Research Applications
N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is a key amino acid derivative with several applications in peptide synthesis, drug development, and other scientific research areas . It enhances stability and solubility, making it valuable in creating complex and functional peptides .
Scientific Research Applications
Peptide Synthesis
this compound serves as a building block in synthesizing peptides, especially in solid-phase peptide synthesis. This allows for the creation of complex peptides for various biological uses .
Drug Development
In the pharmaceutical industry, this compound is used to develop new drugs that target specific receptors or pathways in the body, improving therapeutic efficacy . It can be used to create ligands with both opioid agonist and neurokinin-1 (NK1) antagonist activities for pain management . Combining these activities into a single ligand may enhance analgesic effects in acute and neuropathic pain without causing unwanted side effects .
Bioconjugation
this compound is employed in bioconjugation processes, which involves attaching therapeutic agents to antibodies or other proteins, improving the specificity and effectiveness of targeted therapies .
Neuroscience Research
Researchers use this compound to study the interactions between neurotransmitters and their receptors, which contributes to understanding neurological disorders and potential treatments .
Material Science
It is used in material science to create functionalized surfaces or polymers that respond to biological stimuli, potentially leading to innovative biomaterials .
Mechanism of Action
The mechanism of action of N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. The 2,6-dichlorobenzyl group provides additional stability and reactivity, allowing for selective modifications. The compound interacts with various molecular targets and pathways involved in peptide bond formation and modification .
Comparison with Similar Compounds
- N-Fmoc-O-2,6-dichlorobenzyl-L-tyrosine
- Fmoc-O-2,6-dichlorobenzyl-L-tyrosine
- Fmoc-O-2,6-dichlorobenzyl-D-tyrosine
Comparison: N-Fmoc-O-2,6-dichlorobenzyl-D-tyrosine is unique due to its specific stereochemistry (D-tyrosine) and the presence of both Fmoc and 2,6-dichlorobenzyl groups. This combination provides distinct reactivity and stability compared to other similar compounds, making it particularly useful in certain peptide synthesis applications .
Properties
IUPAC Name |
3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUABXSNYLWHTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H25Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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